molecular formula C10H10O3 B8383453 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B8383453
M. Wt: 178.18 g/mol
InChI Key: CFFDJOAAJJTVCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxyindane-2-carboxylic acid is an organic compound belonging to the class of indane derivatives It is characterized by the presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 2-position of the indane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-hydroxyindane-2-carboxylic acid can be achieved through several methods:

    Oxidation of Indane Derivatives: One common method involves the oxidation of 5-hydroxyindane using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to introduce the carboxylic acid group at the 2-position.

    Grignard Reagent Approach: Another method involves the reaction of a Grignard reagent with a suitable precursor, followed by hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production of 5-hydroxyindane-2-carboxylic acid typically involves large-scale oxidation reactions using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: 5-Hydroxyindane-2-carboxylic acid can undergo further oxidation to form more complex derivatives.

    Reduction: The compound can be reduced to form 5-hydroxyindane-2-carboxylate esters using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group at the 5-position can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄)

    Nucleophiles: Halides, amines, and other nucleophilic reagents

Major Products:

    Oxidation Products: Complex indane derivatives with additional functional groups

    Reduction Products: 5-Hydroxyindane-2-carboxylate esters

    Substitution Products: Indane derivatives with substituted functional groups at the 5-position

Scientific Research Applications

5-Hydroxyindane-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including natural products and complex heterocycles.

    Biological Studies: Researchers use 5-hydroxyindane-2-carboxylic acid to study its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of 5-hydroxyindane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play crucial roles in binding to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    5-Hydroxyindole-2-carboxylic Acid: Similar in structure but contains an indole ring instead of an indane ring.

    5,6-Dihydroxyindole-2-carboxylic Acid: Contains an additional hydroxyl group at the 6-position.

    Indole-3-acetic Acid: A plant hormone with a carboxylic acid group at the 3-position of the indole ring.

Uniqueness: 5-Hydroxyindane-2-carboxylic acid is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties compared to its indole counterparts. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

5-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C10H10O3/c11-9-2-1-6-3-8(10(12)13)4-7(6)5-9/h1-2,5,8,11H,3-4H2,(H,12,13)

InChI Key

CFFDJOAAJJTVCY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 g (0.23 mol) of the compound from Example 13 are initially introduced in 780 ml of absolute CH2Cl2 at -78° C. 114 ml (1.2 mol) of boron tribromide in 360 ml of absolute CH2Cl2 are then added dropwise and the mixture is stirred at -78° C. for 30 minutes. It is then stirred at 0° C. for 2.5 h, subsequently cooled to -78° C. again and 690 ml of absolute MeOH are added cautiously. After 15 minutes, the mixture is evaporated, the residue is dissolved in 818 ml of MeOH, 272 ml of 2N NaOH solution are added and the mixture is stirred at 20° C. for 2 h. The methanol is evaporated in vacuo, the aqueous phase is washed with 200 ml of ethyl acetate and then acidified to pH 1-2 using concentrated hydrochloric acid with ice cooling. The aqueous phase is shaken twice with 100 ml of ethyl acetate each time, and the combined ethyl acetate phases are dried over Na2SO4 and evaporated. The residue is recrystallized from toluene.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
780 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
solvent
Reaction Step Two
Name
Quantity
690 mL
Type
reactant
Reaction Step Three

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